1-Benzyl-2-(methylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione
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Overview
Description
1-Benzyl-2-(methylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione is a heterocyclic compound that belongs to the class of imidazoles and pyridazines
Preparation Methods
The synthesis of 1-Benzyl-2-(methylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione typically involves the following steps:
Chemical Reactions Analysis
1-Benzyl-2-(methylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyridazine ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-2-(methylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antiviral and anticancer agent due to its unique structural properties.
Biological Research: It is used as a probe to study the interactions of heterocyclic compounds with biological macromolecules.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(methylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Benzyl-2-(methylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione can be compared with other similar compounds, such as:
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar heterocyclic structure and have been studied for their pharmacological properties.
Imidazole Derivatives: Various imidazole derivatives have been synthesized and studied for their applications in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
3434-22-8 |
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Molecular Formula |
C13H12N4O2S |
Molecular Weight |
288.33 g/mol |
IUPAC Name |
3-benzyl-2-methylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C13H12N4O2S/c1-20-13-14-9-10(12(19)16-15-11(9)18)17(13)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,15,18)(H,16,19) |
InChI Key |
VBXHDINWUQCYGN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NNC2=O |
Origin of Product |
United States |
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